molecular formula C16H15IN2OS B3501802 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide

4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide

Cat. No. B3501802
M. Wt: 410.3 g/mol
InChI Key: LTZQUYPBRXKZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide, also known as EICTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EICTB is a benzamide derivative that has been synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and bacterial infections. 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been reported to inhibit the activity of NF-κB, a protein that is involved in the production of pro-inflammatory cytokines. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt the cell membrane of bacteria. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in healthy cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is its potential applications in the field of medicine. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for drug development. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in healthy cells, making it a safer alternative to other drugs.
One limitation of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is its complex synthesis method. The multi-step process requires specific reagents and conditions, making it difficult to synthesize in large quantities. Additionally, the mechanism of action of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is not fully understood, making it difficult to optimize its therapeutic efficacy.

Future Directions

There are many future directions for the study of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic efficacy. Additionally, more studies are needed to determine the optimal dosage and administration of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide for different diseases. Furthermore, more research is needed to determine the potential side effects of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide in humans. Overall, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has shown great potential for drug development and further research is needed to fully understand its therapeutic applications.

Scientific Research Applications

4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the field of medicine. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

4-ethyl-N-[(4-iodophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2OS/c1-2-11-3-5-12(6-4-11)15(20)19-16(21)18-14-9-7-13(17)8-10-14/h3-10H,2H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZQUYPBRXKZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.